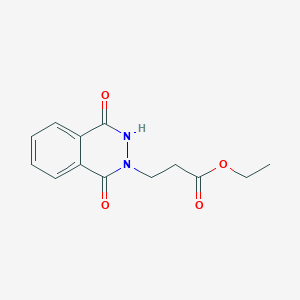![molecular formula C15H21NO5S B5544320 {4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)
{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol” is a complex organic molecule. It contains a phenylsulfonyl group, a propanoyl group, and a 1,4-oxazepan ring, which is a seven-membered ring containing one oxygen and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,4-oxazepan ring and various functional groups. The phenylsulfonyl and propanoyl groups would add to the complexity of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the propanoyl group could undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Antibiotics : The compound was used in the synthesis of dimethyl sulfomycinamate, a key component of sulfomycin antibiotics. This synthesis involved a multistep process, showcasing the compound's role in creating complex antibiotic structures (Bagley et al., 2005).
Asymmetric Hydrogenation : It has been utilized in asymmetric hydrogenation processes, particularly in the hydrogenation of alpha-hydroxy aromatic ketones. This highlights its role in producing optically active compounds, essential in pharmaceutical synthesis (Ohkuma et al., 2007).
Catalysis in Fatty Acid Esterification : The compound demonstrated its application in catalysis, particularly in the esterification of fatty acids with methanol. This process is significant in the production of biodiesel and related biofuels (Pirez et al., 2012).
Analytical and Detection Applications
Analytical Chemistry : It has been used in analytical chemistry for the analysis of methanol in the presence of ethanol. This is crucial in identifying the composition of various alcoholic mixtures and ensuring their safety (Santos et al., 2017).
Electrochemical Applications : The compound's relevance extends to electrochemical applications, particularly in the enhancement of conductivity in polymer solar cells. This is vital for developing more efficient and cost-effective solar energy solutions (Alemu et al., 2012).
Electron Transport System Activity Measurement : It plays a role in measuring electron transport system activity in river biofilms, indicating its utility in environmental monitoring and aquatic ecosystem studies (Blenkinsopp & Lock, 1990).
Biological Applications
Activity in Methyl Coenzyme M Reductase System : Its analogues were investigated as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research is critical for understanding methane biosynthesis (Gunsalus et al., 1978).
Antioxidant Potential Assessment : It also finds application in assessing the antioxidant potential of different solvent fractions of Monotheca buxifolia fruit, contributing to our understanding of natural antioxidant sources (Jan et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-11-13-10-16(7-8-21-12-13)15(18)6-9-22(19,20)14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAVPQDRRROSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)
![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)
